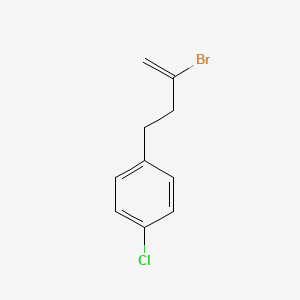

2-Brom-4-(4-chlorphenyl)-1-buten

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4-(4-chlorophenyl)-1-butene is an organic compound characterized by the presence of bromine and chlorine atoms attached to a butene backbone

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(4-chlorophenyl)-1-butene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.

Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Wirkmechanismus

Target of Action

It’s worth noting that brominated and chlorinated phenyl compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

Brominated and chlorinated compounds are known to participate in various chemical reactions due to the presence of halogen atoms, which can form stable bonds with many elements .

Biochemical Pathways

Halogenated compounds are often involved in a wide range of biochemical processes, including oxidative stress, enzyme inhibition, and disruption of cell membrane functions .

Pharmacokinetics

Similar halogenated compounds are often well-absorbed and distributed throughout the body due to their lipophilic nature .

Result of Action

Halogenated compounds can cause a variety of effects at the molecular and cellular level, including oxidative stress, dna damage, and disruption of normal cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-(4-chlorophenyl)-1-butene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-chlorophenyl)-1-butene typically involves the bromination of 4-(4-chlorophenyl)-1-butene. This can be achieved through the reaction of 4-(4-chlorophenyl)-1-butene with bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of 2-Bromo-4-(4-chlorophenyl)-1-butene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

Substitution Reactions: 2-Bromo-4-(4-chlorophenyl)-1-butene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the butene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Addition Reactions: Bromine or hydrogen bromide in an inert solvent like dichloromethane.

Oxidation Reactions: m-Chloroperbenzoic acid in dichloromethane or osmium tetroxide in the presence of a co-oxidant.

Major Products Formed:

Substitution: 4-(4-Chlorophenyl)-1-butanol or 4-(4-chlorophenyl)-1-butylamine.

Addition: 2,3-Dibromo-4-(4-chlorophenyl)butane.

Oxidation: 2-Bromo-4-(4-chlorophenyl)-1,2-epoxybutane or 2-Bromo-4-(4-chlorophenyl)-1,2-butanediol.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-4-chlorophenyl-2-bromobutanoate: Similar in structure but with an ester functional group.

2-Bromo-4-chlorophenyl-2-bromobutyrate: Another related compound with a carboxylate group.

2-Bromo-4-chlorobenzaldehyde: Contains a formyl group instead of the butene moiety.

Uniqueness: 2-Bromo-4-(4-chlorophenyl)-1-butene is unique due to its combination of a bromine atom and a butene moiety, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research.

Biologische Aktivität

2-Bromo-4-(4-chlorophenyl)-1-butene, a compound with the molecular formula C10H10BrCl, is gaining attention for its potential biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and its implications in medicinal chemistry, supported by relevant case studies and research findings.

- Molecular Weight : 245.55 g/mol

- CAS Number : 731772-11-5

- Structure : The compound features a bromine atom and a chlorophenyl group attached to a butene chain, which influences its reactivity and biological interactions.

The biological activity of 2-Bromo-4-(4-chlorophenyl)-1-butene primarily involves its interaction with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes, particularly those involved in antibiotic resistance, such as beta-lactamases found in bacteria like Pseudomonas aeruginosa and Serratia marcescens .

- Cellular Effects : It modulates cell signaling pathways, potentially leading to apoptosis in cancer cells. This effect is attributed to its ability to disrupt the cell cycle and promote programmed cell death .

The compound exhibits several notable biochemical properties:

- Antimicrobial Activity : Research indicates that 2-Bromo-4-(4-chlorophenyl)-1-butene possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacteria .

- Cytotoxic Effects : In laboratory studies, it has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Case Studies

- Antibiotic Enhancement : In a study examining the compound's ability to enhance the efficacy of beta-lactam antibiotics against resistant strains of bacteria, results showed a significant reduction in bacterial growth when combined with conventional antibiotics .

- Cancer Cell Line Studies : A series of experiments conducted on human cancer cell lines revealed that treatment with 2-Bromo-4-(4-chlorophenyl)-1-butene resulted in increased apoptosis rates compared to untreated controls. This effect was dose-dependent, highlighting its potential as an anticancer agent .

Dosage Effects

The efficacy of 2-Bromo-4-(4-chlorophenyl)-1-butene varies with dosage:

- At lower doses, it exhibits anti-inflammatory properties without significant toxicity.

- Higher doses are associated with increased cytotoxicity against cancer cells but may also lead to adverse effects on normal cells .

Comparative Analysis

The biological activity of 2-Bromo-4-(4-chlorophenyl)-1-butene can be compared with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Bromo-4-(4-chlorophenyl)-1-butene | Antimicrobial, cytotoxic | Bromine and chlorophenyl substituents |

| Other Chlorinated Alkenes | Varies (some exhibit antimicrobial effects) | Structural differences influence activity |

| Piperidine Derivatives | Anticancer properties | Often more potent due to nitrogen atom |

Eigenschaften

IUPAC Name |

1-(3-bromobut-3-enyl)-4-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMSAGDQIIDKQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641116 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-11-5 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.